molecular formula C11H18F3NO3 B1512735 tert-Butyl 2-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate CAS No. 913979-68-7

tert-Butyl 2-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No. B1512735
CAS RN: 913979-68-7
M. Wt: 269.26 g/mol
InChI Key: VLUSRSVEVZDURI-MQWKRIRWSA-N
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Description

Tert-Butyl 2-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate is a type of organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using methods such as the mixed anhydride method .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the pyrrolidine ring and the trifluoro-1-hydroxyethyl group .

Scientific Research Applications

Asymmetric Synthesis and Reduction Processes

  • The compound has been utilized in the asymmetric synthesis of polyfluoroalkylated prolinols. The reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate with sodium borohydride or lithium aluminum hydride gives corresponding hydroxyalkyl pyrrolidine-1-carboxylates with high yields and excellent diastereoselectivities (Funabiki et al., 2008).

Crystal Structure Analysis

  • The compound tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized and characterized, including through X-ray diffraction studies. This provided insights into its crystal structure and potential applications in further chemical synthesis and analysis (Naveen et al., 2007).

Palladium-Catalyzed Coupling Reactions

  • The compound was used in palladium-catalyzed coupling reactions with substituted arylboronic acids, demonstrating its utility in creating a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Nitrile Anion Cyclization Synthesis

  • It has been used in nitrile anion cyclization for efficient synthesis of disubstituted pyrrolidines. This process offers an example of how the compound can be applied in creating structurally complex and chiral molecules (Chung et al., 2005).

Synthesis of Pyrrole Derivatives

  • A study presented the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from related reactions, showcasing the versatility of tert-butyl carboxylate compounds in synthesizing pyrrole derivatives (Martins et al., 2012).

Enzymatic C-Demethylation Studies

  • In the context of drug metabolism, the compound has been implicated in CYP2C8- and CYP3A-mediated C-demethylation, relevant in the understanding of metabolic pathways and the development of new pharmaceuticals (Prakash et al., 2008).

properties

IUPAC Name

tert-butyl 2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUSRSVEVZDURI-MQWKRIRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC1[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856296
Record name tert-Butyl 2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate

CAS RN

913979-68-7
Record name tert-Butyl 2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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